molecular formula C20H20O6 B13127764 1-Ethyl-2,4,5,7-tetramethoxyanthracene-9,10-dione CAS No. 61539-65-9

1-Ethyl-2,4,5,7-tetramethoxyanthracene-9,10-dione

Cat. No.: B13127764
CAS No.: 61539-65-9
M. Wt: 356.4 g/mol
InChI Key: UBSOLGXBXNMBNI-UHFFFAOYSA-N
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Description

1-Ethyl-2,4,5,7-tetramethoxyanthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2,4,5,7-tetramethoxyanthracene-9,10-dione typically involves the alkylation of 2,4,5,7-tetramethoxyanthracene-9,10-dione with ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification is typically achieved through recrystallization or chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,4,5,7-tetramethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

1-Ethyl-2,4,5,7-tetramethoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive anthraquinones.

    Industry: It is used in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-2,4,5,7-tetramethoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

  • 1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione
  • 2,3,6,7-Tetramethoxyanthracene-9,10-dione
  • 9,10-Dimethyl-2,3,6,7-tetrahydroxyanthracene

Uniqueness: 1-Ethyl-2,4,5,7-tetramethoxyanthracene-9,10-dione is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and overall chemical behavior compared to its analogs.

Properties

CAS No.

61539-65-9

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

1-ethyl-2,4,5,7-tetramethoxyanthracene-9,10-dione

InChI

InChI=1S/C20H20O6/c1-6-11-13(24-3)9-15(26-5)18-17(11)19(21)12-7-10(23-2)8-14(25-4)16(12)20(18)22/h7-9H,6H2,1-5H3

InChI Key

UBSOLGXBXNMBNI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=C(C=C1OC)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)OC

Origin of Product

United States

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